![molecular formula C12H15ClF2N2O2 B2996832 4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride CAS No. 1797549-43-9](/img/structure/B2996832.png)
4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride” is a complex organic molecule. It contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms, attached to a benzoic acid group that has two fluorine atoms at the 3 and 5 positions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the seven-membered diazepan ring and the aromatic benzoic acid group. The presence of the two fluorine atoms would likely have a significant effect on the electronic structure of the molecule due to the high electronegativity of fluorine .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the diazepane ring and the benzoic acid group in this compound would likely make it a solid at room temperature. The presence of the fluorine atoms might make the compound more lipophilic, which could affect its solubility in different solvents .Scientific Research Applications
Synthesis and Structural Analysis
- Birchall et al. (1971) explored the synthesis of polyfluoroarenes, including derivatives related to 4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride, detailing the preparation of diazo-oxides and related compounds. This research contributes to understanding the synthesis pathways and structural properties of such compounds (Birchall, Haszeldine, Nikokavouras, & Wilks, 1971).
Novel Polycyclic Systems
- Ukhin et al. (2011) reported on the creation of new polycyclic systems containing the 1,4-benzodiazepine and isoindolinone fragments. Their work involved dehydration of related benzoic acids, forming new fused pentacyclic systems, which provides insight into the potential applications of 4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride in forming complex molecular structures (Ukhin, Suponitskii, Shepelenko, Belousova, Orlova, & Borodkin, 2011).
Chemical Rearrangements
- Eisch et al. (2015) investigated the rearrangement of the 6,11-Diphenyldibenzo[b,f][1,4]diazocine skeleton, providing insights into the chemical behavior of similar structures. This research could be relevant to understanding how 4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride might undergo chemical transformations under various conditions (Eisch, Liu, Zhu, & Rheingold, 2015).
Hydrolysis and Photodegradation Studies
- Cabrera et al. (2005) conducted kinetic and mechanistic studies on the hydrolysis and photodegradation of diazepam and alprazolam, providing valuable insights into the stability and degradation pathways of benzodiazepines. These findings could be extrapolated to understand similar behaviors in 4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride (Cabrera, Waisbaum, & Nudelman, 2005).
Synthesis and Spectral Analysis of Derivatives
- Gomaa (2011) worked on the synthesis and spectral analysis of various benzoquinone derivatives, including those related to 1,4-diazepines. This research aids in understanding the chemical properties and potential applications of 4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride in creating novel compounds (Gomaa, 2011).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with rho-associated coiled-coil containing protein kinase (rock) as seen in the case of ripasudil . ROCK plays a crucial role in various cellular functions including smooth muscle contractions, chemotaxis, neural growth, and gene expression .
Mode of Action
If it acts similarly to Ripasudil, it may function as a ROCK inhibitor, disrupting the Rho/ROCK complex and thereby modulating the aforementioned cellular functions .
Biochemical Pathways
If it shares similarities with Ripasudil, it could potentially influence pathways related to intraocular pressure regulation and neural growth .
Result of Action
If it acts like Ripasudil, it could potentially decrease intraocular pressure and promote neural growth .
Action Environment
Factors such as temperature, pH, and presence of other substances could potentially affect its activity.
Its potential similarities to known compounds such as Ripasudil suggest possible applications in the treatment of conditions like glaucoma and ocular hypertension
Future Directions
properties
IUPAC Name |
4-(1,4-diazepan-1-yl)-3,5-difluorobenzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O2.ClH/c13-9-6-8(12(17)18)7-10(14)11(9)16-4-1-2-15-3-5-16;/h6-7,15H,1-5H2,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEYTWRDUAHIKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=C(C=C2F)C(=O)O)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.